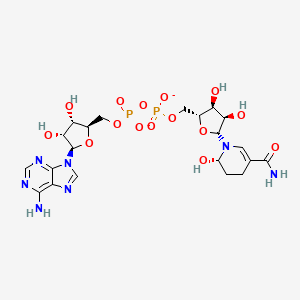

(S)-Nadhx(2-)

Description

Significance of NAD(P)H in Cellular Metabolism

The nicotinamide (B372718) adenine (B156593) dinucleotide coenzymes, in both their oxidized and reduced states, are central to a vast array of cellular processes. nih.gov They function as critical cofactors for hundreds of enzymes involved in metabolism and energy production. nih.gov

The NAD+/NADH couple is a cornerstone of cellular energy metabolism, playing a pivotal role in redox reactions. wikipedia.org It acts as an electron carrier, shuttling electrons between reactions in key catabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, which ultimately generates the bulk of cellular ATP. nih.govnih.gov The ratio of NAD+ to NADH is a crucial indicator of the cell's redox state and metabolic health. wikipedia.org

Similarly, the NADP+/NADPH couple is indispensable, primarily serving as the main source of reducing power for anabolic, or biosynthetic, reactions. nih.govwikipedia.org NADPH is essential for processes like the synthesis of fatty acids, cholesterol, and nucleic acids. wikipedia.orgwikipedia.org Furthermore, it plays a vital role in protecting the cell against oxidative stress by regenerating reduced glutathione, a major antioxidant. wikipedia.org The cellular pool of NADP+ is significantly smaller than the NAD+ pool, and the NADP+/NADPH ratio is kept very low to ensure a ready supply of reducing power for anabolic pathways. nih.govwikipedia.org

Overview of Nicotinamide Nucleotide Hydration Products: NAD(P)HX Isomers

Despite their importance, the reduced cofactors NADH and NADPH are susceptible to chemical damage through hydration. This process results in the formation of NAD(P)H hydrates, collectively known as NAD(P)HX. researchgate.netnih.gov These hydrated derivatives are redox-inactive, meaning they cannot participate in the electron transfer reactions that are the primary function of NAD(P)H. researchgate.netresearchgate.net Moreover, their structural similarity to the normal cofactors allows them to act as potent inhibitors of various dehydrogenases, key enzymes in metabolism, thereby posing a threat to cellular function. nih.govoup.comnih.gov

The formation of NAD(P)HX occurs through the addition of a water molecule across the 5,6-double bond of the dihydronicotinamide ring of NADH or NADPH. biorxiv.orgoup.com This hydration is stereospecific and results in the creation of a new chiral center at the C-6 position. Consequently, two distinct stereoisomers, or epimers, are formed: (S)-NAD(P)HX and (R)-NAD(P)HX, which differ in the spatial orientation of the newly added hydroxyl group. oup.combiorxiv.orgnih.gov The (S)-epimer of hydrated NADH is systematically known as (6S)-6-beta-hydroxy-1,4,5,6-tetrahydronicotinamide-adenine dinucleotide. nih.gov

The hydration of NAD(P)H can occur through two primary mechanisms:

Spontaneous Hydration: NAD(P)H can undergo spontaneous hydration under normal physiological conditions. oup.com This non-enzymatic reaction is accelerated by physical and chemical stress factors, such as elevated temperatures or acidic pH. oup.comoup.com

Enzymatic Hydration: Certain enzymes can inadvertently catalyze the hydration of NAD(P)H as a side reaction. The most well-documented example is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which has been shown to convert NADH into NADHX. oup.comoup.comd-nb.info More recent research has also identified that the nitrile reductase QueF from Escherichia coli can possess NADPH hydratase activity. d-nb.info

The (R)- and (S)-epimers of NAD(P)HX are not stable end products. Over time, they can undergo a further spontaneous intramolecular reaction to form irreversible cyclic NAD(P)HX derivatives. oup.comresearchgate.netportlandpress.com This process is enhanced by acidic conditions and the presence of high phosphate (B84403) concentrations. biorxiv.org Crucially, there is no known enzymatic repair pathway to convert these cyclic forms back into functional cofactors, making their formation a point of no return. oup.comnih.gov

Spontaneous and Enzymatically Catalyzed Hydration Mechanisms

The Role of the NAD(P)HX Repair System in Maintaining Cellular Integrity

To counteract the deleterious effects of NAD(P)HX accumulation, organisms across all domains of life have evolved a highly conserved metabolite repair system. researchgate.netnih.gov This system is composed of two key enzymes that work in tandem to restore the damaged cofactors. nih.gov

NAD(P)HX Dehydratase (NAXD): This ATP-dependent (or ADP-dependent in bacteria) enzyme is the core of the repair system. oup.comresearchgate.net It specifically recognizes and acts upon the (S)-epimer, catalyzing the dehydration of (S)-NAD(P)HX to regenerate the functional, redox-active NAD(P)H. nih.govamegroups.org

NAD(P)HX Epimerase (NAXE): This enzyme addresses the presence of the (R)-epimer. NAXE catalyzes the interconversion, or epimerization, of (R)-NAD(P)HX into (S)-NAD(P)HX. oup.comportlandpress.comresearchgate.net This reaction is critical because it funnels the (R)-form, which is not a substrate for NAXD, into the repair pathway, allowing for the complete restoration of both epimers. nih.gov While the epimers can also interconvert spontaneously, the enzyme significantly accelerates this process. nih.govnih.gov

The integrity of this repair system is vital for cellular health. Deficiencies in either NAXD or NAXE lead to the buildup of toxic NAD(P)HX isomers, which can impair mitochondrial function and cause severe, often fatal, neurometabolic disorders. researchgate.netoup.comamegroups.orgresearchgate.net

Data Tables

Table 1: Key Enzymes in NAD(P)HX Metabolism

| Enzyme | Function | Role |

|---|---|---|

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Catalyzes the sixth step of glycolysis | Side reaction causes enzymatic formation of NADHX from NADH. oup.comoup.com |

| NAD(P)HX Dehydratase (NAXD) | ATP-dependent dehydration of (S)-NAD(P)HX | Repairs the (S)-epimer of damaged NAD(P)H, restoring the functional cofactor. researchgate.netamegroups.org |

| NAD(P)HX Epimerase (NAXE) | Interconverts (R)- and (S)-NAD(P)HX | Enables the repair of the (R)-epimer by converting it to the (S)-form for NAXD. portlandpress.comresearchgate.net |

Table 2: Properties of NAD(P)HX Isomers

| Isomer | Formation | Fate | Repairability |

|---|---|---|---|

| (S)-NADHX | Spontaneous or enzymatic hydration of NADH. oup.comoup.com | Can be repaired or spontaneously form cyclic NADHX. oup.comportlandpress.com | Directly repaired by NAXD in an ATP-dependent reaction. nih.gov |

| (R)-NADHX | Spontaneous or enzymatic hydration of NADH. oup.comoup.com | Can be epimerized to (S)-NADHX or spontaneously form cyclic NADHX. oup.comportlandpress.com | Converted to (S)-NADHX by NAXE, then repaired by NAXD. nih.gov |

| Cyclic NADHX | Spontaneous cyclization of (S)- or (R)-NADHX. biorxiv.orgnih.gov | Considered a terminal, non-functional product. | No known repair system exists. oup.comnih.gov |

Table 3: Compound Names Mentioned in this Article

| Common Name/Abbreviation | Systematic Name/Description |

|---|---|

| (S)-NADHX(2-) | Dianion of (6S)-6-beta-hydroxy-1,4,5,6-tetrahydronicotinamide-adenine dinucleotide. nih.govebi.ac.uk |

| (R)-NADHX | (6R)-6-beta-hydroxy-1,4,5,6-tetrahydronicotinamide-adenine dinucleotide. biorxiv.org |

| NAD+ | Nicotinamide adenine dinucleotide (oxidized form). wikipedia.org |

| NADH | Nicotinamide adenine dinucleotide (reduced form). wikipedia.org |

| NADP+ | Nicotinamide adenine dinucleotide phosphate (oxidized form). wikipedia.org |

| NADPH | Nicotinamide adenine dinucleotide phosphate (reduced form). wikipedia.org |

| NAD(P)HX | Collective term for the hydrated forms of NADH and NADPH. researchgate.net |

| Cyclic NADHX | Irreversible cyclized derivative of NADHX. biorxiv.org |

| NAXD | NAD(P)HX dehydratase. amegroups.org |

| NAXE | NAD(P)HX epimerase. portlandpress.com |

| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase. oup.com |

| ATP | Adenosine triphosphate. nih.gov |

| ADP | Adenosine diphosphate. oup.com |

Structure

3D Structure

Properties

Molecular Formula |

C21H29N7O15P2-2 |

|---|---|

Molecular Weight |

681.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-[(2S)-5-carbamoyl-2-hydroxy-3,4-dihydro-2H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H31N7O15P2/c22-17-12-19(25-6-24-17)28(7-26-12)21-16(33)14(31)10(42-21)5-40-45(37,38)43-44(35,36)39-4-9-13(30)15(32)20(41-9)27-3-8(18(23)34)1-2-11(27)29/h3,6-7,9-11,13-16,20-21,29-33H,1-2,4-5H2,(H2,23,34)(H,35,36)(H,37,38)(H2,22,24,25)/p-2/t9-,10-,11+,13-,14-,15-,16-,20-,21-/m1/s1 |

InChI Key |

IDBZKGQRLBFUFQ-VPHRTNKSSA-L |

Isomeric SMILES |

C1CC(=CN([C@H]1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Canonical SMILES |

C1CC(=CN(C1O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Origin of Product |

United States |

Biochemical Mechanisms of S Nadhx Metabolism and Repair

Enzymology of NAD(P)HX Repair Pathways

The enzymatic repair of NAD(P)HX is a fundamental process observed across all domains of life, highlighting its ancient origins and critical importance. oup.comnih.gov The system relies on the coordinated action of two key enzymes, NAXD and NAXE, to convert both the (S) and (R) stereoisomers of NAD(P)HX back to their functional NAD(P)H forms. oup.comnih.gov

NAD(P)HX Dehydratase (NAXD) Activity

NAD(P)HX dehydratase, encoded by the NAXD gene (also known as CARKD), is a key enzyme in the metabolite repair pathway. oup.comgenecards.orgebi.ac.uk It functions to restore the functionality of damaged nicotinamide (B372718) nucleotide cofactors. researchgate.net

A defining characteristic of NAD(P)HX dehydratase is its strict stereospecificity for the (S)-epimer of NAD(P)HX. semanticscholar.orgportlandpress.com The enzyme specifically recognizes and acts upon (S)-NADHX and (S)-NADPHX, leaving the (R)-epimer untouched. semanticscholar.org This specificity is a critical aspect of the repair mechanism, necessitating the presence of an epimerase to handle the (R)-forms. oup.com Early research established that only the (6S)-epimer of hydrated NADH serves as a substrate for the dehydratase.

(6S)-NADHX + ATP → NADH + ADP + phosphate (B84403) + H+ uniprot.org

(6S)-NADPHX + ATP → NADPH + ADP + phosphate + H+ uniprot.org

Interestingly, the bacterial homolog of NAXD, found in Escherichia coli and other prokaryotes, utilizes ADP instead of ATP as the phosphoryl donor. nih.govoup.com The proposed mechanism for the dehydration involves the transfer of a phosphoryl group from ATP (or ADP) to the C6-hydroxyl group of the nicotinamide ring, followed by the elimination of phosphate to regenerate the double bond in the nicotinamide ring. nih.gov

The catalytic cycle of NAXD involves the binding of both the (S)-NAD(P)HX substrate and the ATP (or ADP) cofactor. nih.gov The enzyme then facilitates the dehydration reaction, releasing the repaired NAD(P)H molecule, ADP, and phosphate. uniprot.org Kinetic studies have shown that NAXD has a high affinity for its substrates, with Km values in the low micromolar range for both (S)-NAD(P)HX and ATP/ADP. nih.gov In some organisms, the enzyme shows a preference for (S)-NADPHX over (S)-NADHX as a substrate. nih.gov

Table 1: Kinetic Parameters of NAD(P)HX Dehydratase

| Enzyme Source | Substrate | Km (µM) | Vmax / kcat | Cofactor |

|---|---|---|---|---|

| Mammalian (Carkd) | (S)-NADHX | ~low µM | - | ATP |

| Mammalian (Carkd) | (S)-NADPHX | ~low µM | ~4-fold higher than (S)-NADHX | ATP |

| E. coli (YjeF) | (S)-NADHX | ~low µM | - | ADP |

| E. coli (YjeF) | (S)-NADPHX | ~low µM | ~2-fold higher catalytic efficiency than (S)-NADHX | ADP |

| Arabidopsis | (S)-NADHX | 0.69 - 1.15 | 0.26 - 0.38 s-1 | ATP |

| Arabidopsis | (S)-NADPHX | 0.69 - 1.15 | 0.26 - 0.38 s-1 | ATP |

| Maize | (S)-NADHX | 0.69 - 1.15 | 0.26 - 0.38 s-1 | ATP |

Data compiled from multiple sources. nih.govoup.com Note: Specific values for Km and Vmax can vary depending on the experimental conditions.

ATP/ADP-Dependent Dehydration Reaction Mechanism

NAD(P)HX Epimerase (NAXE) Activity

NAD(P)HX epimerase, encoded by the NAXE gene (also known as APOA1BP), is the partner enzyme to NAXD in the NAD(P)HX repair pathway. oup.comfrontiersin.org Its primary role is to ensure that both stereoisomers of NAD(P)HX can be repaired. oup.com

NAXE catalyzes the interconversion between the (S)- and (R)-epimers of NAD(P)HX. frontiersin.orgresearchgate.netuniprot.org The reactions are:

(6R)-NADHX ⇌ (6S)-NADHX uniprot.org

(6R)-NADPHX ⇌ (6S)-NADPHX uniprot.org

By converting the (R)-form, which cannot be directly processed by NAXD, into the (S)-form, NAXE effectively channels all damaged NAD(P)HX molecules into the repair pathway. frontiersin.org This epimerization is a crucial step for the complete restoration of the NAD(P)H pool. oup.com In most prokaryotes, the epimerase and dehydratase activities are fused into a single bifunctional protein. nih.govoup.com

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| (S)-NADHX | (S)-6-hydroxy-1,4,5,6-tetrahydronicotinamide adenine (B156593) dinucleotide |

| (R)-NADHX | (R)-6-hydroxy-1,4,5,6-tetrahydronicotinamide adenine dinucleotide |

| (S)-NADPHX | (S)-6-hydroxy-1,4,5,6-tetrahydronicotinamide adenine dinucleotide phosphate |

| (R)-NADPHX | (R)-6-hydroxy-1,4,5,6-tetrahydronicotinamide adenine dinucleotide phosphate |

| NAD(P)HX dehydratase | NAXD |

| NAD(P)HX epimerase | NAXE |

| Nicotinamide adenine dinucleotide | NAD |

| Nicotinamide adenine dinucleotide (reduced) | NADH |

| Nicotinamide adenine dinucleotide phosphate | NADP |

| Nicotinamide adenine dinucleotide phosphate (reduced) | NADPH |

| Adenosine triphosphate | ATP |

Synergistic Action with NAD(P)HX Dehydratase in Comprehensive Repair

The cellular repair of damaged nicotinamide adenine dinucleotide cofactors, NAD(P)HX, is a critical process for maintaining metabolic homeostasis. This repair is accomplished through the coordinated and synergistic action of two key enzymes: NAD(P)HX dehydratase (NAXD) and NAD(P)HX epimerase (NAXE). researchgate.netresearchgate.net The system is designed to handle both the (S) and (R) epimers of NAD(P)HX, which are hydrated, redox-inactive forms of NAD(P)H. nih.govresearchgate.net

The core of this repair mechanism lies in the stereospecificity of the NAD(P)HX dehydratase. This enzyme, encoded by the NAXD gene in humans (also known as Carkd), specifically recognizes and converts the (S)-epimer of NAD(P)HX back to its functional NAD(P)H form. nih.govportlandpress.comnih.gov This dehydration reaction is an energy-dependent process, requiring ATP in eukaryotes and ADP in most prokaryotes. portlandpress.comoup.comportlandpress.com

However, the dehydratase is inactive against the (R)-epimer of NAD(P)HX. nih.gov This is where the synergistic role of NAD(P)HX epimerase becomes essential. The epimerase, encoded by the NAXE gene in humans (also known as AIBP), catalyzes the interconversion of (R)-NAD(P)HX and (S)-NAD(P)HX. portlandpress.comnih.gov By converting the (R)-epimer into the (S)-form, NAXE ensures that the entire pool of damaged NAD(P)HX can be channeled to the NAXD for repair. nih.gov This two-enzyme system allows for the complete restoration of both epimers of NADHX and NADPHX to their normal, redox-active states. nih.gov The absence or deficiency of either enzyme disrupts this synergy, leading to the accumulation of toxic NAD(P)HX metabolites, which can inhibit various dehydrogenases and lead to severe cellular dysfunction. nih.govnih.govoup.com

Molecular and Genetic Basis of NAD(P)HX Repair Enzymes

Gene Identification and Evolutionary Conservation Across Biological Domains

The genes encoding the NAD(P)HX repair enzymes have been identified and are remarkably conserved across all domains of life, including eukaryotes, prokaryotes, and archaea, underscoring the ancient origin and fundamental importance of this metabolite repair pathway. nih.govebi.ac.uk

In mammals, the NAD(P)HX dehydratase is encoded by the NAXD gene (also known as Carbohydrate Kinase Domain-containing protein, CARKD). portlandpress.comebi.ac.ukuniprot.org The corresponding epimerase is encoded by the NAXE gene (also known as Apolipoprotein A-I Binding Protein, AIBP). portlandpress.comnih.gov Pathogenic variants in both NAXD and NAXE have been linked to severe, lethal neurometabolic disorders in humans. researchgate.netoup.commdpi.com

In the yeast Saccharomyces cerevisiae, the dehydratase function is carried out by the product of the YKL151C gene, while the epimerase is encoded by YNL200C. nih.gov In many prokaryotes, such as Escherichia coli, the dehydratase and epimerase domains are fused into a single bifunctional protein encoded by the yjeF gene. nih.govportlandpress.comebi.ac.ukuniprot.org This fusion provides a clear example of the evolutionary linkage between the two functions. The system's conservation is further highlighted by the presence of functional homologs in plants like Arabidopsis thaliana and maize (Zea mays). oup.comoup.com The widespread distribution of these genes indicates that the challenge of NAD(P)H hydration is a universal problem for living organisms. nih.gov

| Organism | NAD(P)HX Dehydratase Gene | NAD(P)HX Epimerase Gene | Reference(s) |

|---|---|---|---|

| Human (Homo sapiens) | NAXD (CARKD) | NAXE (AIBP) | researchgate.netportlandpress.comoup.comnih.gov |

| Mouse (Mus musculus) | Carkd | Aibp | biorxiv.orgnih.gov |

| Yeast (Saccharomyces cerevisiae) | YKL151C | YNL200C | nih.gov |

| Escherichia coli | yjeF (bifunctional protein) | nih.govebi.ac.uk | |

| Arabidopsis thaliana | At5g19150 (NNRD) | At5g49970 (NNRE) | oup.comoup.com |

| Maize (Zea mays) | GRMZM5G840928 | GRMZM2G061988 | oup.comoup.com |

Subcellular Compartmentalization of NAD(P)HX Repair Enzymes

The NAD(P)HX repair enzymes are strategically localized in multiple subcellular compartments where NAD(P)H is abundant and prone to damage. This distribution ensures that repair can occur wherever it is needed. portlandpress.comnih.gov

In mammalian cells, both NAXD (dehydratase) and NAXE (epimerase) activities have been confirmed in the cytosol and mitochondria. portlandpress.comnih.govresearchgate.net Furthermore, specific isoforms of the NAXD protein are targeted to the endoplasmic reticulum. portlandpress.comnih.govresearchgate.net For instance, the human CARKD gene can produce different protein forms through alternative transcription or translation, including a cytosolic form (cCARKD), a mitochondrial form (mCARKD), and a form targeted to the endoplasmic reticulum (spCARKD). portlandpress.comresearchgate.net Similarly, the Aibp gene encodes both cytosolic (cAIBP) and mitochondrial (mAIBP) versions of the epimerase. portlandpress.comresearchgate.net

In plants, a similar multi-compartment localization is observed. Studies in Arabidopsis thaliana have shown that both the dehydratase (NNRD) and the epimerase (NNRE) are found in the cytosol, mitochondria, and plastids (chloroplasts). oup.comoup.comtandfonline.com This targeting to multiple organelles is often achieved through the use of alternative translation start sites within the same gene, which can either include or exclude an organellar targeting peptide. oup.com This widespread subcellular distribution highlights the importance of protecting the nicotinamide nucleotide pools in various cellular locations from hydration damage. portlandpress.combiorxiv.orgbiorxiv.org

| Organism/Domain | Enzyme | Subcellular Location | Reference(s) |

|---|---|---|---|

| Mammals | NAXD (Dehydratase) | Cytosol, Mitochondria, Endoplasmic Reticulum | portlandpress.comoup.comnih.govresearchgate.net |

| NAXE (Epimerase) | Cytosol, Mitochondria | portlandpress.comnih.govresearchgate.net | |

| Plants | NNRD (Dehydratase) | Cytosol, Mitochondria, Plastids | oup.comoup.comtandfonline.combiorxiv.org |

| NNRE (Epimerase) | Cytosol, Mitochondria, Plastids | oup.comoup.comtandfonline.combiorxiv.org |

Functional Homologs and Orthologs of NAXD and NAXE

The identification of functional homologs and orthologs of NAXD and NAXE across diverse species provides strong evidence for their conserved role in metabolite repair. Orthologs are genes in different species that evolved from a common ancestral gene via speciation and typically retain the same function. oup.com

The mammalian NAXD and NAXE proteins have clear functional orthologs in other eukaryotes and prokaryotes. As mentioned, the yeast proteins YKL151C (dehydratase) and YNL200C (epimerase) are the orthologs of human NAXD and NAXE, respectively. nih.gov In most prokaryotes and archaea, the two functions are combined in a single bifunctional enzyme, YjeF, where the C-terminal domain is homologous to NAXD and the N-terminal domain is homologous to NAXE. nih.govebi.ac.ukuniprot.org

In plants, the NAD(P)HX dehydratase (NNRD) is a clear ortholog of mammalian NAXD. oup.comtandfonline.com The plant epimerase (NNRE) is an interesting case; it is fused to a pyridoxine (B80251) 5′-phosphate oxidase (PPOX) domain, which is involved in vitamin B6 metabolism. oup.comoup.com Despite this fusion, the epimerase domain retains its function of interconverting (R)- and (S)-NAD(P)HX. oup.com The study of these orthologs and homologs across different kingdoms not only confirms the universality of the NAD(P)HX repair system but also reveals interesting evolutionary adaptations, such as gene fusion events. portlandpress.compnas.org

| Domain of Life | Example Organism | NAXD Homolog/Ortholog | NAXE Homolog/Ortholog | Reference(s) |

|---|---|---|---|---|

| Eukaryota (Mammals) | Homo sapiens | NAXD (CARKD) | NAXE (AIBP) | portlandpress.comnih.gov |

| Eukaryota (Fungi) | Saccharomyces cerevisiae | YKL151C | YNL200C | nih.gov |

| Eukaryota (Plants) | Arabidopsis thaliana | NNRD | NNRE (fused with PPOX domain) | oup.comoup.com |

| Prokaryota (Bacteria) | Escherichia coli | yjeF (C-terminal is dehydratase, N-terminal is epimerase) | nih.govebi.ac.uk | |

| Prokaryota (Bacteria) | Bacillus subtilis | yxkO | None identified | nih.gov |

Metabolic and Cellular Impact of S Nadhx Accumulation

Perturbations in Central Metabolic Pathways

The intracellular accumulation of (S)-NADHX and its phosphorylated counterpart, (S)-NADPHX, directly interferes with central metabolic pathways by inhibiting key enzymatic reactions. researchgate.netcore.ac.uk These damaged cofactors cannot participate in redox reactions and instead act as competitive inhibitors for several vital dehydrogenases, leading to metabolic bottlenecks and altered cellular bioenergetics. oup.comnih.gov

A primary consequence of impaired NAD(P)HX repair is the direct inhibition of multiple dehydrogenase enzymes. core.ac.ukebi.ac.ukportlandpress.com These enzymes are critical for a wide range of metabolic processes, and their inhibition by NAD(P)HX disrupts cellular function. The (S)-epimer is often a more potent inhibitor than the (R)-epimer or the cyclic form of NADHX. researchgate.net

One of the most significant and well-documented targets of (S)-NADHX is 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. nih.govosti.govijbs.com (S)-NADHX potently inhibits PHGDH activity, blocking the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate. nih.govresearchgate.netbiorxiv.org This inhibition has been demonstrated in both yeast and human cells. nih.govresearchgate.net In yeast, this leads to a significant depletion of intracellular serine pools. nih.govresearchgate.net Similarly, in human cells deficient in the NAXD repair enzyme, tracer analysis shows an inhibition at the PHGDH step of serine synthesis. researchgate.net The inhibitory effect is dose-dependent, with (S)-NADHX being a more potent inhibitor than the (R)-NADHX or cyclic NADHX forms. researchgate.net The disruption of this pathway not only affects protein synthesis but also the production of other crucial molecules derived from serine, including nucleotides and glutathione.

| Enzyme | Inhibitor | Effect | Consequence | References |

|---|---|---|---|---|

| Phosphoglycerate Dehydrogenase (PHGDH) | (S)-NADHX | Potent, dose-dependent inhibition of dehydrogenase activity. | Blocks the first step of the serine synthesis pathway, leading to serine depletion. | nih.govresearchgate.netresearchgate.net |

| Yeast PHGDH (Ser3/Ser33) | (S)-NADHX | Inhibition with an IC₅₀ of 2.5 µM. | Disruption of serine synthesis and downregulation of serine-responsive genes. |

Beyond PHGDH, accumulating NAD(P)HX inhibits a range of other dehydrogenases. oup.comresearchgate.net One notable example is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, which is inhibited by (S)-NADHX. Inhibition of GAPDH can impair the central pathway of glucose metabolism.

While direct, potent inhibition of Glucose-6-phosphate dehydrogenase (G6PD) by (S)-NADHX is less clearly defined in the literature, G6PD is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), responsible for producing NADPH. mdpi.comwikipedia.orgfrontiersin.org Given that NAD(P)HX compounds are known to inhibit several dehydrogenases, and the PPP is essential for generating the reducing equivalent NADPH for antioxidant defense and biosynthesis, any disruption to G6PD could have severe consequences. oup.commdpi.com The accumulation of damaged NADPHX, in particular, would be expected to interfere with NADP+-dependent enzymes.

| Enzyme | Pathway | Inhibitor | Observed Effect | References |

|---|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | (S)-NADHX | Inhibition, impairing glycolysis. | |

| Various Dehydrogenases | Multiple | NAD(P)HX | General inhibition of several key dehydrogenase enzymes. | oup.comresearchgate.netcore.ac.uk |

The accumulation of inactive (S)-NADHX directly impacts the balance of the functional NAD+/NADH and NADP+/NADPH pools. researchgate.netacs.org The NAD+/NADH ratio is a critical indicator of the cellular redox state and influences the flux of metabolic pathways like glycolysis and the citric acid cycle. aginganddisease.orgwikipedia.org In yeast models deficient in NAD(P)HX dehydratase, the accumulation of NADHX is accompanied by a significant depletion of the intracellular NAD+ pool. researchgate.net This reduction in the NAD+/NADH ratio can compromise cellular energy production. aginganddisease.orgmdpi.com

Dehydrogenase Inhibition by Accumulating NAD(P)HX

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition and Serine Biosynthesis Disruption

Cellular Responses to Impaired NAD(P)HX Homeostasis

When the system for repairing damaged NAD(P)H is overwhelmed or genetically deficient, cells exhibit distinct stress responses. The failure to clear toxic (S)-NADHX metabolites leads to widespread cellular dysfunction, with mitochondria being particularly vulnerable. oup.comresearchgate.net

A growing body of evidence links the failure of NAD(P)HX repair to significant mitochondrial impairment and a subsequent compromise in cellular bioenergetics. oup.comebi.ac.uknih.gov Fibroblasts and muscle biopsies from individuals with pathogenic variants in the NAXD gene show clear signs of impaired mitochondrial function. oup.comresearchgate.net These cells display a heightened sensitivity to metabolic stress, particularly when forced to rely on oxidative phosphorylation by culturing them in galactose-containing media instead of glucose. oup.comresearchgate.net

Furthermore, human cells with NAD(P)HX dehydratase deficiency exhibit increased glucose consumption and lactate (B86563) production. researchgate.net This metabolic shift suggests a compensatory reliance on less efficient glycolytic metabolism as mitochondrial respiratory function becomes compromised. researchgate.net The accumulation of damaged cofactors likely triggers devastating effects in tissues with high energy demands, such as the brain and heart, contributing to the severe neurodegenerative and cardiac symptoms observed in NAXD deficiency disorders. oup.comresearchgate.netnih.gov This bioenergetic failure is a central component of the pathophysiology stemming from (S)-NADHX accumulation. mdpi.com

Alterations in Glucose Metabolism and Lactate Production

The accumulation of (S)-NADHX profoundly disrupts central carbon metabolism. Research has shown that cells with elevated levels of NADHX exhibit increased glucose consumption and lactate production. researchgate.netbiorxiv.org This metabolic shift is indicative of a potential impairment in mitochondrial function, forcing cells to rely more heavily on glycolysis for their energy needs. researchgate.netbiorxiv.org

In human cells deficient in NAD(P)HX dehydratase (NAXD), the enzyme responsible for repairing (S)-NADHX, a notable increase in both glucose consumption and lactate secretion has been observed. biorxiv.orgnih.gov This suggests a metabolic rewiring where the cell compensates for compromised mitochondrial respiration by upregulating glycolysis. researchgate.net The inhibition of key dehydrogenases by NADHX is a contributing factor to this metabolic disruption. biorxiv.orgresearchgate.net

A key enzyme affected is 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine biosynthesis pathway, which is potently inhibited by NADHX. nih.gov This blockage not only affects serine production but also has wider implications for cellular metabolism. oup.comuni.lu The reliance on glycolysis over oxidative phosphorylation is a hallmark of the Warburg effect, often seen in rapidly proliferating cells and a potential consequence of NADHX accumulation.

The table below summarizes the observed changes in glucose and lactate metabolism in cells with NAD(P)HX repair deficiencies.

| Cell Type | Condition | Observation | Implication |

| Human cells | NAD(P)HX dehydratase deficiency | Increased glucose consumption | Shift towards glycolytic metabolism |

| Human cells | NAD(P)HX dehydratase deficiency | Increased lactate production | Potential mitochondrial dysfunction |

| Yeast cells | NAD(P)HX dehydratase deficiency | Depletion of intracellular NAD+ and serine pools | Disruption of central metabolic pathways |

Disease Modeling and Pathomechanism Elucidation

Understanding the precise molecular consequences of (S)-NADHX accumulation is crucial for developing therapies for related neurometabolic disorders. To this end, researchers have developed various in vitro and cellular models.

Development of In Vitro and Cellular Models for NAD(P)HX Repair Deficiency

A range of models, from yeast to human cells, have been instrumental in studying NAD(P)HX repair deficiency. Yeast models, such as Saccharomyces cerevisiae with deletions in the gene encoding NAD(P)HX dehydratase, have been pivotal in demonstrating the temperature-dependent accumulation of NADHX and the resulting depletion of NAD+ and serine. researchgate.netbiorxiv.org

The table below provides an overview of the different models used to study NAD(P)HX repair deficiency.

| Model System | Key Application | Major Findings |

| Saccharomyces cerevisiae (yeast) | Studying fundamental mechanisms of NADHX accumulation. | Temperature-dependent NADHX accumulation, NAD+ and serine depletion. researchgate.netbiorxiv.org |

| Human HAP1 NAXD knockout cells | Investigating metabolic impact in a controlled human cell line. | Growth impairment in galactose, inhibition of serine biosynthesis. nih.gov |

| Patient-derived fibroblasts | Studying the direct cellular consequences of patient mutations. | Elevated NADHX, mitochondrial dysfunction, stress sensitivity. oup.comnih.govoup.com |

| iPSC-derived microglia-like cells | Modeling the neuro-specific aspects of the disease. | Generation of a suitable disease model to study the impact on the immune system. |

Research into the Molecular Underpinnings of Associated Neurometabolic Disorders

Research into the molecular basis of neurometabolic disorders linked to NAD(P)HX repair deficiency has identified several key pathological mechanisms. A primary consequence of the accumulation of (S)-NADHX and its stereoisomer, (R)-NADHX, is the inhibition of crucial dehydrogenases. biorxiv.orgresearchgate.net This inhibition disrupts multiple metabolic pathways, including glycolysis and serine biosynthesis. oup.com

Deficiencies in the repair enzymes NAXD and NAD(P)HX epimerase (NAXE) lead to severe neurometabolic diseases in children, often triggered by febrile illness. researchgate.netmdpi.comkarger.com The accumulation of damaged cofactors is thought to be toxic to cells, with the brain being particularly vulnerable due to its high energy demand. oup.comoup.com

Studies on patient fibroblasts and muscle biopsies have revealed impaired mitochondrial function, including reduced levels of respiratory complexes I and IV. oup.commdpi.comresearchgate.net This mitochondrial dysfunction, coupled with the inhibition of key metabolic enzymes, likely contributes to the severe neurodegeneration observed in these disorders. researchgate.netbiorxiv.org The accumulation of damaged metabolites like (S)-NADHX is believed to trigger devastating effects in tissues with high metabolic rates, such as the brain and heart, ultimately leading to the severe clinical outcomes seen in patients. oup.comnih.govoup.com

Methodological Approaches in S Nadhx Research

Analytical Techniques for (S)-NADHX Detection and Quantification

Accurate detection and quantification of (S)-NADHX in complex biological samples are critical for understanding its physiological and pathological relevance. The inherent instability of NADHX isomers and their structural similarity to other nucleotides necessitate sophisticated separation and detection methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of the entire suite of NAD+ related metabolites, often referred to as the "NADome". mdpi.com This technique offers high sensitivity and specificity, making it suitable for identifying and quantifying low-abundance species like (S)-NADHX in biological matrices. mdpi.com The robustness of LC-MS/MS allows for minimal sample processing and rapid analysis times. mdpi.comnih.gov

In the context of NADHX research, LC-MS/MS is used to confirm the identity of protein candidates in purification studies, such as the identification of yeast NADHX dehydratase from protein bands analyzed after trypsin digestion. nih.gov Furthermore, isotope-dilution mass spectrometry (ICMS), a variant of LC-MS, has been successfully applied to measure elevated levels of S/R-NADHX in fibroblasts from patients with NAD(P)HX dehydratase (NAXD) deficiency, particularly under conditions of metabolic stress. researchgate.net The high specificity of mass spectrometry is crucial, for instance, in identifying (S)-NADHX by its accurate mass. However, a potential pitfall is that spontaneous cyclization of NADHX during sample storage can lead to an overestimation of the cyclic forms.

Table 1: Example LC-MS/MS Parameters for NAD Metabolite Analysis

| Parameter | Value/Description | Source |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed Phase | mdpi.com |

| Mobile Phase | Water or methanol (B129727) containing 5 mM ammonium (B1175870) acetate (B1210297) | nih.gov |

| Run Time | Approximately 7-15 minutes | nih.govpubcompare.ai |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | pubcompare.ai |

| Ionization Source | Electrospray Ionization (ESI) in positive polarity | pubcompare.ai |

| Detection Mode | Selected Reaction Monitoring (SRM) | pubcompare.ai |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector is a cornerstone technique for separating and quantifying NADHX isomers. This method excels at distinguishing between the (S)-NADHX, (R)-NADHX, and cyclic NADHX forms based on their distinct retention times on the chromatography column. researchgate.net

The separation is often achieved using a C18 reverse-phase column. nih.gov Detection relies on the unique UV absorbance spectrum of NADHX, which has a maximum absorbance at approximately 290 nm, distinguishing it from NADH which absorbs maximally at 340 nm. nih.gov This spectral difference is fundamental to spectrophotometric assays as well. nih.gov HPLC-UV has been used to demonstrate the presence of (S)-NADHX in fibroblast extracts from patients, where spiking the sample with a pure (S)-NADHX standard confirms the peak identity by co-elution. researchgate.net For preparative purposes, semipreparative HPLC can be used to purify the individual (S) and (R) epimers of NAD(P)HX from a mixture. nih.gov

Table 2: Example HPLC-UV Parameters for (S)-NADHX Analysis

| Parameter | Value/Description | Source |

| Column | Pursuit XRs C18 (semipreparative) or LC-18-T (analytical) | nih.govnih.gov |

| Mobile Phase | Gradient of methanol in sodium phosphate (B84403) or ammonium acetate buffer | nih.govnih.gov |

| Detection Wavelength | 279-290 nm for NAD(P)HX; 261 nm for general NAD+ | nih.govnih.gov |

| Flow Rate | 1 mL/min (analytical) to 5 ml/min (semipreparative) | nih.govnih.gov |

| Sample Injection | 50–100 μL of cell/tissue extract | nih.gov |

Application of Stable Isotope Labeling in Metabolomic Analysis

Stable isotope labeling (SIL) is a sophisticated approach used in mass spectrometry-based metabolomics to achieve accurate quantification and trace metabolic pathways. nih.govdoi.org This technique involves introducing molecules containing heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N) into cells or organisms. doi.orgthermofisher.com These labeled molecules are biochemically indistinguishable from their natural "light" counterparts and become incorporated into downstream metabolites. thermofisher.com

In the context of NAD metabolism, methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) have been developed. nih.govrsc.org Cells are cultured with labeled precursors, such as [¹³C₃¹⁵N₁]-nicotinamide, to generate a library of labeled NAD-derived metabolites, including NADH. nih.govnih.gov These labeled metabolites can then be used as ideal internal standards in LC-MS analysis. nih.govnih.gov Using an internal standard that is chemically identical to the analyte of interest but has a different mass corrects for variations in sample extraction and matrix effects, thereby improving the accuracy and linear range of quantification. nih.gov While not yet explicitly detailed for (S)-NADHX, this approach is directly applicable and essential for precise measurement of (S)-NADHX levels in complex biological samples, as demonstrated by the use of internal standards in ICMS analysis of patient fibroblasts. researchgate.net

In Vitro Enzymatic Characterization Assays

Understanding the function of the NAD(P)HX repair system relies on in vitro assays that characterize the activity and properties of the responsible enzymes, primarily NAD(P)HX dehydratase and NAD(P)HX epimerase.

Spectrophotometric Assays for NAD(P)HX Dehydratase Activity

The activity of NAD(P)HX dehydratase, the enzyme that converts (S)-NAD(P)HX back to NAD(P)H, is commonly measured using spectrophotometric assays. portlandpress.comoup.com These assays capitalize on the distinct UV absorption spectra of the substrate ((S)-NAD(P)HX) and the product (NAD(P)H). nih.gov The reaction can be monitored in two ways: by measuring the decrease in absorbance at 290 nm, which corresponds to the consumption of (S)-NAD(P)HX (molar absorption coefficient ε₂₉₀ = 13,500 M⁻¹ cm⁻¹), or by measuring the increase in absorbance at 340 nm, corresponding to the production of NAD(P)H. nih.gov

Assays are typically conducted at a controlled temperature (e.g., 22-30°C) in a buffered solution at a specific pH (e.g., pH 7.1-8.0). nih.govnih.gov The reaction mixture contains the enzyme, the (S)-NADHX substrate, and necessary co-substrates like ATP or ADP, depending on the specific enzyme being studied. nih.gov For instance, the mammalian enzyme (NAXD or Carkd) is ATP-dependent, while the E. coli homolog is ADP-dependent. nih.gov

Table 3: Typical Components of a Spectrophotometric Assay for NAD(P)HX Dehydratase

| Component | Example Concentration/Condition | Purpose | Source |

| Buffer | 25 mM Tris-HCl or HEPES, pH 7.1-8.0 | Maintain stable pH | nih.govportlandpress.com |

| Substrate | ~20-40 µM (S)-NADHX | Substrate for the dehydratase | nih.govportlandpress.comnih.gov |

| Co-substrate | 1 mM ADP or 0.2-1 mM ATP | Phosphoryl donor | nih.govnih.gov |

| Divalent Cation | 2 mM MgCl₂ | Cofactor for ATP/ADP binding | nih.govnih.gov |

| Other | 5 mM KCl, Bovine Serum Albumin (BSA) | Ionic strength, prevent enzyme sticking | portlandpress.comnih.gov |

| Temperature | 22-30 °C | Controlled reaction temperature | oup.comnih.gov |

Assessment of Enzyme Kinetics and Thermostability in Recombinant Systems

To perform detailed biochemical characterization, the enzymes of the NADHX repair pathway are often produced in large quantities using recombinant expression systems (e.g., in E. coli or yeast). nih.govoup.com The purified recombinant proteins are then used to determine key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). oup.comnih.gov The Kₘ value indicates the substrate concentration at which the enzyme operates at half its maximum speed and is a measure of the enzyme's affinity for its substrate. Studies have shown that NAD(P)HX dehydratases typically have a high affinity for (S)-NADHX, with Kₘ values in the low micromolar range. nih.gov

The thermostability of these enzymes is another critical parameter, especially given that deficiencies in the human NAXD enzyme can lead to neurodegeneration triggered by febrile illness. oup.comnih.gov Thermostability is assessed by pre-incubating the purified recombinant enzyme at various temperatures for a set period before measuring its residual activity. oup.com Studies on mutant NAXD proteins associated with disease have shown that specific amino acid changes can render the enzyme thermolabile, causing a significant loss of activity at temperatures above 30°C. nih.govoup.com This loss of function at elevated temperatures likely contributes to the pathology observed in patients. oup.com

Table 4: Selected Kinetic and Stability Data for NAD(P)HX Dehydratases

| Enzyme/Variant | Parameter | Value | Substrate | Source |

| B. subtilis NnrD | Kₘ | 0.3 µM | NADHX | uniprot.org |

| B. subtilis NnrD | kcat | 0.35 s⁻¹ | NADHX | uniprot.org |

| Human NAXD (p.Gly63Ser) | Kinetic Effect | Decreased Vₘₐₓ, Increased Kₘ | (S)-NADHX | nih.govuniprot.org |

| Human NAXD (p.Arg308Cys) | Kinetic Effect | Decreased Vₘₐₓ | (S)-NADHX | nih.gov |

| Human NAXD (p.Gly63Ser) | Thermostability | Activity lost > 30°C | N/A | uniprot.org |

| Human NAXD (p.Arg308Cys) | Thermostability | Thermolabile, more pronounced than G63S | N/A | oup.com |

Molecular Biology and Genetic Manipulation Techniques

The study of (S)-nicotinamide adenine (B156593) dinucleotide hydrate (B1144303) ((S)-NADHX), a damaged and inhibitory form of NADH, heavily relies on molecular biology and genetic manipulation. These techniques are essential for elucidating the metabolic pathways involved in its formation and repair, as well as for understanding the pathological consequences of its accumulation. By manipulating the genes responsible for (S)-NADHX metabolism in various model systems, researchers can investigate the specific functions of the enzymes involved and the cellular response to the accumulation of this compound.

Gene Knockout and Knockdown Strategies in Model Organisms

Gene knockout and knockdown strategies are fundamental to understanding the in vivo consequences of a dysfunctional (S)-NADHX repair system. wikipedia.org By deleting or reducing the expression of genes encoding key repair enzymes, such as NAD(P)HX dehydratase (NAXD) and NAD(P)HX epimerase (NAXE), scientists can create models that mimic inherited metabolic disorders. biorxiv.orgresearchgate.net These models are instrumental in studying the resulting accumulation of (S)-NADHX and its downstream effects.

In the eukaryotic model organism Saccharomyces cerevisiae (yeast), deletion of the NAD(P)HX dehydratase gene, YKL151C, leads to a significant, temperature-dependent accumulation of (S)-NADHX, along with its (R)-epimer and cyclic forms. biorxiv.orgresearchgate.net This accumulation is associated with a depletion of the essential cofactor NAD+ and perturbations in amino acid metabolism, specifically by inhibiting the de novo serine biosynthesis pathway. biorxiv.orgresearchgate.net Similarly, studies in the plant model Arabidopsis thaliana showed that ablating the dehydratase gene resulted in a 20- to 40-fold increase in seedling levels of NADHX forms. nih.gov

In human cell lines, such as HAP1 cells, knocking out the NAXD gene has been shown to cause a marked buildup of (S)-NADHX. biorxiv.orgnih.gov These NAXD-knockout (NAXDko) cells exhibit growth impairment, particularly when cultured in media where galactose replaces glucose, pointing to mitochondrial dysfunction. nih.gov Furthermore, knockdown of the Naxd gene in murine 3T3-L1 preadipocytes using retroviral vectors was found to inhibit adipocyte differentiation, an effect linked to the excessive accumulation of NADHX. oup.com These findings from various model systems highlight the conserved and critical role of the NAD(P)HX repair pathway.

| Model Organism | Gene Targeted | Technique | Primary Finding Related to (S)-NADHX | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | YKL151C (Dehydratase) | Gene Deletion (Knockout) | High accumulation of (S)-NADHX, (R)-NADHX, and cyclic NADHX, especially in post-diauxic phase. | biorxiv.org |

| Human HAP1 Cells | NAXD (Dehydratase) | Gene Knockout (CRISPR/Cas9) | Marked accumulation of (S)-NADHX and (R)-NADHX; intracellular concentrations reached 51–74 µM. | nih.gov |

| Arabidopsis thaliana (Plant) | Dehydratase Homolog (At5g19150) | Gene Ablation (Knockout) | 20- to 40-fold increase in NADHX levels in seedlings. | nih.gov |

| Murine 3T3-L1 Cells | Naxd (Dehydratase) | Gene Silencing (Knockdown) | Significant accumulation of (S)-NADHX and (R)-NADHX, which were barely detectable in control cells. | oup.com |

Recombinant Protein Expression and Purification for Functional Studies

To dissect the biochemical properties of the enzymes that metabolize (S)-NADHX, researchers utilize recombinant protein expression and purification systems. bio-rad.comnih.gov This approach involves cloning the coding sequence of a target enzyme, such as NAXD, into an expression vector and introducing it into a host organism, typically Escherichia coli, which can produce large quantities of the protein. nih.govmdpi.com The recombinant protein is then isolated and purified from the host cell lysate using chromatographic techniques. mdpi.comprotocols.io

Purified recombinant enzymes are crucial for performing in vitro functional assays. For example, studies using recombinant mouse NAD(P)HX dehydratase (Carkd) demonstrated that the enzyme rapidly and stereospecifically depletes (S)-NADHX from a mixture, a reaction dependent on the presence of ATP. nih.gov The reaction results in the formation of stoichiometric amounts of NADH and ADP, confirming the enzyme's function as an ATP-dependent (S)-NADHX dehydratase. nih.gov

These functional studies allow for the determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). Recombinant NAXD proteins harboring pathogenic mutations linked to neurodegenerative disorders have been analyzed this way. nih.gov Such mutant proteins often show increased thermolability and altered kinetics, such as a decreased Vₘₐₓ and an increased Kₘ for the ATP-dependent dehydratase activity, providing a direct link between the genetic variant and impaired (S)-NADHX repair. nih.gov

| Enzyme Source | Substrate | Co-substrate | Kₘ (µM) | Vₘₐₓ | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Mouse Carkd | (S)-NADHX | ATP | Low micromolar range | Not specified | Demonstrates high affinity for (S)-NADHX and ATP. | nih.gov |

| Mouse Carkd | (S)-NADPHX | ATP | Low micromolar range | ~4-fold higher than with (S)-NADHX | (S)-NADPHX is a preferred substrate over (S)-NADHX. | nih.gov |

| Human NAXD (mutant p.(Gly63Ser)) | NADHX | ATP | Increased | Decreased | Pathogenic variant impairs enzyme efficiency. | nih.gov |

| Human NAXD (mutant p.(Arg608Cys)) | NADHX | ATP | Increased | Decreased | Pathogenic variant impairs enzyme efficiency. | nih.gov |

Lentiviral Transduction for Gene Complementation and Rescue Studies

Lentiviral vectors are a powerful tool for gene delivery, particularly in rescue or gene complementation studies, because they can efficiently transduce both dividing and non-dividing cells and integrate a transgene into the host genome for stable, long-term expression. nih.govmdpi.com In the context of (S)-NADHX research, this technique is used to confirm that a specific gene defect is the direct cause of an observed phenotype, such as the accumulation of toxic metabolites.

This is achieved by introducing a functional (wild-type) copy of the deficient gene into affected cells. For instance, in fibroblasts derived from patients with NAXD deficiency, which show highly elevated concentrations of (S)-NADHX, (R)-NADHX, and cyclic NADHX, lentiviral transduction with wild-type NAXD abrogates this accumulation, restoring normal metabolite levels. nih.govresearchgate.net This rescue of the biochemical phenotype provides definitive evidence that the pathogenic variants in NAXD are responsible for the impaired repair of NADHX. researchgate.net

Similarly, in NAXD-knockout (NAXDko) human cell lines, lentiviral-mediated re-expression of NAXD has been used to probe the subcellular location of (S)-NADHX repair. nih.gov Rescue experiments using cytosolic or mitochondrially-targeted isoforms of NAXD revealed that expressing the cytosolic isoform led to a near-complete reduction of NADHX levels, while the mitochondrial isoform resulted in a more partial rescue. nih.gov This suggests that a significant portion of the repairable (S)-NADHX pool is located in the cytosol, demonstrating the utility of lentiviral rescue studies in dissecting complex cellular processes. nih.gov

| Cell Model | Initial Defect | Transduced Gene | Outcome | Reference |

|---|---|---|---|---|

| NAXD-deficient patient fibroblasts | Pathogenic variants in NAXD | Wild-type NAXD | Accumulation of S-NADHX, R-NADHX, and cyclic NADHX was abrogated. | nih.govresearchgate.net |

| Human HAP1 NAXDko cells | NAXD gene knockout | Cytosolic isoform of NAXD | Near-complete rescue of NADHX levels back to control levels. | nih.gov |

| Human HAP1 NAXDko cells | NAXD gene knockout | Mitochondrial isoform of NAXD | Partial reduction of NADHX levels. | nih.gov |

Theoretical Frameworks and Computational Investigations of S Nadhx Biology

Computational Modeling of Metabolic Networks Involving NAD(P)HX Fluxes

Computational modeling is a powerful tool for understanding the complex interplay of metabolic reactions within a cell. ijml.orgbiorxiv.org By creating mathematical representations of metabolic networks, researchers can simulate the flow of metabolites (fluxes) and predict how the system will respond to various perturbations, such as the accumulation of damaged metabolites like NAD(P)HX. ijml.orgwikipedia.org

Metabolic flux analysis (MFA) is a key experimental technique used in conjunction with computational modeling to quantify the rates of metabolic reactions. wikipedia.orgrsc.org By introducing isotopically labeled substrates, such as ¹³C-labeled glucose, into a biological system, researchers can trace the path of the label through various metabolic pathways. creative-proteomics.commdpi.com This information is then used to constrain the computational model and calculate the intracellular metabolic fluxes. mdpi.com

In the context of NAD(P)HX, computational models can be used to:

Predict the impact of NAD(P)HX accumulation on central carbon metabolism. Studies in yeast have shown that a deficiency in NAD(P)HX dehydratase leads to the accumulation of NADHX and a depletion of NAD+ and serine pools. researchgate.net

Guide the development of strategies to mitigate the effects of NAD(P)HX. For example, computational models helped to understand how to optimize xylose conversion to ethanol (B145695) in yeast by managing the cofactor (NADPH) balance. mdpi.com

Reconstruct tissue-specific metabolic networks. Algorithms like CORDA (Cost Optimization Reaction Dependency Assessment) can build models for specific human tissues, allowing for the study of how NAD(P)HX metabolism might differ across the body and in diseases like cancer. plos.org

The integration of experimental data with computational modeling provides a systems-level understanding of how the cell manages the damage caused by (S)-NADHX and maintains metabolic homeostasis. biorxiv.org

In Silico Prediction of Enzyme-Substrate Interactions for the NAD(P)HX Repair System

In silico methods, which are computational approaches to biological research, are instrumental in predicting and analyzing the interactions between enzymes and their substrates. nih.gov These techniques are particularly valuable for studying the NAD(P)HX repair system, which consists of two key enzymes: NAD(P)HX dehydratase (NAXD) and NAD(P)HX epimerase (NAXE). nih.gov

Several computational approaches are employed to predict enzyme-substrate interactions:

Molecular Docking: This method predicts the preferred orientation of a substrate when it binds to the active site of an enzyme. nih.gov It has been successfully used to identify the substrates of enzymes in pathways like glycolysis. nih.gov

Machine Learning: Algorithms can be trained on existing data of known enzyme-substrate interactions to predict new ones. nih.gov These models can achieve high performance and have been applied to various enzyme classes. nih.gov Newer models like VIPER (Virtual Interaction Predictor for Enzyme Reactivity) show significant improvements in predicting reactions for previously unseen substrates. biorxiv.org

Homology Modeling: When the 3D structure of an enzyme is unknown, its structure can be predicted based on the known structures of related (homologous) enzymes. frontiersin.org This modeled structure can then be used for docking studies.

For the NAD(P)HX repair system, these in silico tools can:

Identify potential inhibitors: By screening libraries of compounds, researchers can identify molecules that may bind to and inhibit the activity of NAXD or NAXE. researchgate.net

Understand substrate specificity: Computational methods can help explain why NAXD specifically acts on the (S)-epimer of NAD(P)HX. nih.govresearchgate.net

Predict the effect of mutations: In silico analysis can predict how changes in the amino acid sequence of NAXD or NAXE, due to genetic variants, might affect their function. nih.gov This is crucial for understanding the molecular basis of diseases associated with deficiencies in this repair system. nih.gov

These computational predictions provide valuable hypotheses that can then be tested experimentally, accelerating the pace of research into the NAD(P)HX repair system.

Structural Bioinformatics Analysis of NAD(P)HX Dehydratase and Epimerase

Structural bioinformatics focuses on the analysis and prediction of the three-dimensional structures of biological macromolecules like proteins. Understanding the structure of NAD(P)HX dehydratase and epimerase is key to deciphering their function at a molecular level.

Active Site Analysis and Substrate Binding Predictions

The active site of an enzyme is the region where the substrate binds and the chemical reaction occurs. Structural analysis of the active sites of NAXD and NAXE provides crucial information about their catalytic mechanisms.

NAD(P)HX Dehydratase (NAXD):

The crystal structure of bacterial homologs of NAXD has shown NADHX and ADP bound in the catalytic site of the C-terminal domain. nih.gov

Kinetic studies have revealed that mutations in NAXD can significantly reduce its maximum reaction rate (Vmax) and increase its Michaelis constant (KM), indicating a lower affinity for its substrate. unizar.es

In eukaryotes, NAXD utilizes ATP for the dehydration of (S)-NAD(P)HX, whereas the E. coli homolog, YjeF, uses ADP. portlandpress.comebi.ac.uk

NAD(P)HX Epimerase (NAXE):

The active site of the E. coli epimerase, which is the N-terminal domain of the fused YjeF protein, contains a conserved lysine (B10760008) residue (K192) that is essential for its epimerase activity. nih.govomicsdi.orgportlandpress.com

Mutating this lysine to alanine (B10760859) almost completely abolishes epimerase activity without affecting the dehydratase activity of the fused protein. nih.govomicsdi.orgportlandpress.com

Bioinformatic evidence suggests that the epimerase may have a "moonlighting" function connected to vitamin B6 metabolism, based on gene clustering and co-expression with B6-related genes in various organisms. nih.govresearchgate.net

Domain Architecture and Identification of Functional Motifs

Proteins are often composed of distinct functional and structural units called domains. The analysis of the domain architecture of NAXD and NAXE across different species reveals important evolutionary and functional relationships.

NAD(P)HX Dehydratase (NAXD):

In eukaryotes, NAXD is a standalone protein. portlandpress.com

In most prokaryotes, the dehydratase is the C-terminal domain of a bifunctional protein called YjeF, which also contains the epimerase in its N-terminal domain. portlandpress.comebi.ac.uk

NAXD belongs to the ribokinase/pfkB superfamily. portlandpress.com

NAD(P)HX Epimerase (NAXE):

In most eukaryotes, the epimerase is a separate protein, known as AIBP (apolipoprotein AI-binding protein) in mammals. nih.govportlandpress.com

In bacteria, it is typically the N-terminal domain of the fused YjeF protein. researchgate.net

In plants, the epimerase domain is surprisingly fused to a pyridoxal (B1214274) 5'-phosphate (PLP) salvage enzyme, further supporting the link to vitamin B6 metabolism. nih.govresearchgate.net

The domain organization of these enzymes highlights their functional modularity and the diverse evolutionary strategies that have been employed to maintain the crucial NAD(P)HX repair pathway.

Future Directions and Emerging Research Perspectives

Comprehensive Elucidation of (S)-NADHX-Mediated Metabolic Inhibition Networks

The accumulation of (S)-NADHX(2-) is known to disrupt cellular metabolism by inhibiting key enzymes. Future research will focus on creating a comprehensive map of these inhibitory networks. While the inhibition of dehydrogenases is a known consequence of NAD(P)HX accumulation, the full scope of affected enzymes and pathways remains to be elucidated. oup.comembopress.orgnih.gov

Detailed research findings have shown that in yeast, (S)-NADHX potently inhibits 3-phosphoglycerate (B1209933) dehydrogenase (Ser3), the first enzyme in the serine biosynthesis pathway. nih.gov Similarly, in human cells, (S)-NADHX has been shown to inhibit the activity of 3-phosphoglycerate dehydrogenase (PHGDH), also impacting serine synthesis. nih.govresearchgate.net The inhibitory effect of different NADHX forms on human PHGDH has been quantified, revealing that (S)-NADHX is a more potent inhibitor than the (R)-NADHX and cyclic NADHX forms. nih.govresearchgate.net

Future studies will likely employ a combination of transcriptomics, metabolomics, and proteomics to identify novel enzyme targets of (S)-NADHX. nih.gov For instance, transcriptomic and metabolic profiling of Saccharomyces cerevisiae with a knockout of the NAD(P)HX dehydratase gene revealed disruptions in serine metabolism. nih.gov This integrated approach will be crucial for understanding the widespread metabolic consequences of (S)-NADHX accumulation, particularly in the context of diseases linked to deficiencies in the NAD(P)HX repair system. oup.comoup.com

Table 1: Known and Potential Enzyme Inhibition by (S)-NADHX

| Enzyme | Pathway | Organism | Potency of Inhibition | Reference |

| 3-phosphoglycerate dehydrogenase (Ser3) | Serine Biosynthesis | Saccharomyces cerevisiae | Potent | nih.gov |

| 3-phosphoglycerate dehydrogenase (PHGDH) | Serine Biosynthesis | Human | Dose-dependent, more potent than R- and cyclic forms | nih.govresearchgate.net |

| Glycerol-3-phosphate dehydrogenase | Lipid Metabolism | In vitro | Inhibited | oup.com |

| Glucose-6-phosphate dehydrogenase | Pentose (B10789219) Phosphate (B84403) Pathway | In vitro | Inhibited | oup.com |

| 6-phosphogluconate dehydrogenase | Pentose Phosphate Pathway | In vitro | Inhibited | oup.com |

Discovery of Novel Regulatory Mechanisms and Modulators of NAD(P)HX Formation and Repair

The formation of NAD(P)HX occurs both spontaneously under conditions of thermal or acidic stress and as a result of side-reactions of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). oup.comembopress.orgportlandpress.com The repair is carried out by a highly conserved two-enzyme system: NAD(P)HX epimerase (NAXE) and NAD(P)HX dehydratase (NAXD). nih.govoup.com NAXE interconverts the (R) and (S) epimers of NAD(P)HX, while NAXD specifically converts (S)-NADHX back to functional NADH in an ATP-dependent reaction. nih.gov

Future research will aim to uncover the intricate regulatory mechanisms governing both the formation and repair of NAD(P)HX. This includes identifying factors that modulate the activity of NAXD and NAXE. For example, some bacterial dehydratases utilize ADP instead of ATP, suggesting diverse regulatory strategies across different species. nih.govnih.gov Understanding how cellular stress signals are integrated to control the expression and activity of these repair enzymes is a key area of investigation. frontiersin.org

Furthermore, the discovery of small molecule modulators—both inhibitors and activators—of NAXD and NAXE could provide valuable tools for studying the NAD(P)HX pathway and may have therapeutic potential. For instance, niacin (vitamin B3), a precursor for NAD+ biosynthesis, has shown promise in improving outcomes for patients with NAXD deficiency. oup.comkarger.com

Development of Advanced Methodologies for Real-Time In Vivo Tracking of (S)-NADHX

A significant challenge in studying (S)-NADHX is the ability to monitor its levels in living cells and organisms in real-time. Current methods often rely on HPLC-UV analysis of cell extracts, which provides a snapshot but lacks the temporal and spatial resolution to capture dynamic changes. mdpi.comnih.gov

The development of novel biosensors and imaging probes for (S)-NADHX is a critical future direction. These tools would enable researchers to visualize the dynamics of (S)-NADHX formation and clearance under various physiological and pathological conditions. Efforts in developing fluorescent probes for NAD(P)H could be adapted for the specific detection of its damaged forms. acs.orgchemrxiv.orgacs.orgmtu.edu For instance, a metagenome-derived blue fluorescent protein (mBFP) that specifically binds to and enhances the fluorescence of NADPH has been used to monitor NADPH levels in living cells. nih.gov A similar approach could potentially be engineered for (S)-NADHX.

These advanced methodologies will be instrumental in understanding the subcellular localization of NAD(P)HX repair, which is known to occur in the cytosol, mitochondria, and endoplasmic reticulum, and how its dysregulation contributes to disease. oup.comportlandpress.com

Exploration of the NAD(P)HX Repair System for Biotechnological Applications and Fundamental Metabolic Insights

The NAD(P)HX repair system represents a fascinating example of metabolic proofreading and holds potential for various biotechnological applications. biorxiv.org The enzymes of this system, NAXD and NAXE, could be engineered for use in synthetic biology and metabolic engineering to enhance the robustness of microbial cell factories. By bolstering the NAD(P)H repair capacity of production strains, it may be possible to improve their tolerance to the stresses encountered during industrial fermentation processes, such as temperature and pH fluctuations, which are known to promote NAD(P)HX formation. asm.org

Furthermore, studying organisms that thrive in extreme environments (extremophiles) may reveal novel and highly stable versions of NAD(P)HX repair enzymes. asm.org These could be particularly valuable for biotechnological applications requiring robust enzymatic activity under harsh conditions.

From a fundamental perspective, continued investigation into the NAD(P)HX repair system will undoubtedly provide deeper insights into the broader principles of metabolic fidelity and the evolution of metabolite repair pathways. nih.govbiorxiv.org Understanding why this system is so highly conserved across all domains of life underscores its critical importance in maintaining cellular homeostasis. nih.govresearchgate.netresearchgate.net

Q & A

Q. How can (S)-NADHX(2−) be synthesized and purified for experimental use?

(S)-NADHX(2−) can be synthesized by incubating NADH in high inorganic phosphate concentrations under slightly acidic conditions (pH ~6.0). This generates a mixture of (S)- and (R)-NADHX epimers, along with cyclic derivatives. Purification is achieved via HPLC using anion-exchange columns, with separation based on retention times and UV absorption at 290 nm. Confirmation of stereoisomers requires enzymatic assays with stereospecific dehydratases (e.g., Arabidopsis NNRD) .

Q. What analytical methods are recommended for detecting and quantifying (S)-NADHX(2−) in biological samples?

Two primary methods are used:

- HPLC-UV : Separates (S)-NADHX(2−) from (R)-NADHX and cyclic forms using retention time and UV spectral analysis (peak at 290 nm). This method is optimal for rapid quantification in enzymatic assays .

- LC-MS : Provides higher sensitivity and specificity by combining retention time with accurate mass detection (m/z 682.12 for S/R-NADHX, 664.11 for cyclic forms). This method is critical for distinguishing low-abundance metabolites in complex matrices like yeast or human cell extracts .

Q. How do environmental factors like temperature and pH influence (S)-NADHX(2−) stability?

(S)-NADHX(2−) is prone to degradation at elevated temperatures (>45°C) and alkaline pH. For stability, store samples at −80°C in neutral buffers (e.g., 50 mM ammonium acetate, pH 7.0). Cyclization is minimized by avoiding prolonged storage; immediate analysis post-extraction is advised .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereospecific enzyme activity toward (S)-NADHX(2−)?

Discrepancies in enzyme specificity (e.g., dehydratases acting only on (S)-NADHX(2−)) can be addressed by:

- Sequential enzymatic assays : First apply a dehydratase (e.g., NNRD) to consume (S)-NADHX(2−), then add an epimerase (e.g., NNRE) to convert residual (R)-NADHX to the (S)-form for further dehydration. Monitor absorbance at 290 nm and 340 nm to track NADH regeneration .

- Mutant cell models : Use yeast strains lacking epimerases (ynl200cΔ) or dehydratases (ykl151cΔ) to isolate metabolic contributions. LC-MS profiling of these strains clarifies enzyme roles in NADHX homeostasis .

Q. How does (S)-NADHX(2−) accumulation disrupt central metabolic pathways in eukaryotic systems?

Elevated (S)-NADHX(2−) inhibits serine synthesis by targeting 3-phosphoglycerate (3PGA) dehydrogenase (Ser3/Ser33 in yeast). Experimental validation involves:

- In vitro inhibition assays : Incubate purified Ser3/Ser33 with (S)-NADHX(2−) and monitor α-ketoglutarate-dependent 2-hydroxyglutarate production via LC-MS. (S)-NADHX(2−) reduces activity by >50% at physiological concentrations .

- Transcriptomics : Compare CHA1 (serine-responsive gene) expression in wild-type vs. ykl151cΔ yeast. Dehydratase-deficient strains show suppressed CHA1 levels due to serine depletion .

Q. What methodologies validate the pathogenicity of NAXD mutations linked to (S)-NADHX(2−) accumulation?

- Gene rescue experiments : Transfect NAXD-deficient human fibroblasts with wild-type NAXD via lentiviral vectors. Quantify NADHX derivatives using LC-MS; successful rescue eliminates S/R-NADHX peaks .

- Thermostability assays : Incubate mutant NAXD proteins (e.g., p.Arg308Cys) at 45–47°C and measure residual dehydratase activity. Pathogenic variants lose >90% activity under stress, mimicking fever-induced enzyme failure .

Q. How can conflicting data on NADHX cyclization rates be reconciled across studies?

Discrepancies arise from sample handling protocols. For example:

- HPLC-UV : Detects predominantly linear (S/R)-NADHX due to immediate analysis post-extraction .

- LC-MS : Often identifies cyclic forms, as delays in analysis (e.g., storage at −20°C) allow spontaneous cyclization. Standardize extraction-to-analysis timelines (<2 hours) and include fresh controls to mitigate this .

Methodological Recommendations

- Enzyme kinetics : Use ATP-coupled assays with NNRD/NNRE to quantify (S)-NADHX(2−) conversion rates. Monitor NADH regeneration at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) .

- Metabolite extraction : Quench cells rapidly in liquid nitrogen and extract with 80% methanol (−20°C) to preserve labile NADHX derivatives .

- Data validation : Triangulate HPLC-UV, LC-MS, and enzymatic data to confirm metabolite identity and pathway impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.